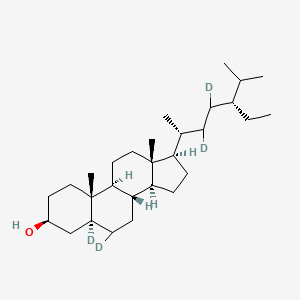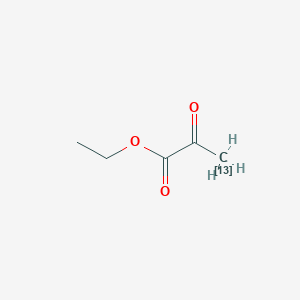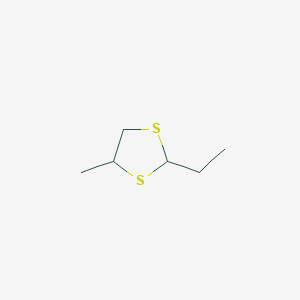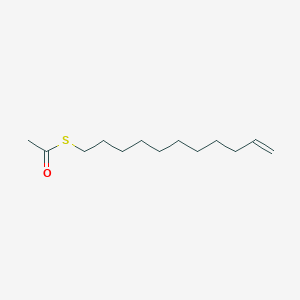
S-Undec-10-en-1-yl ethanethioate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of S-Undec-10-en-1-yl ethanethioate is C13H24OS . Its molecular weight is 228.4 g/mol . The InChI key is SHNFVLZZKWMGSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
S-Undec-10-en-1-yl ethanethioate is a colorless to pale yellow liquid with a characteristic odor. It has a boiling point of 259-264°C at 20mmHg and a melting point of -34°C. It is soluble in most organic solvents, such as ethanol, diethyl ether, and chloroform, and is insoluble in water. Its refractive index is 1.461-1.463, and its density is 0.937 at 25°C. S-Undec-10-en-1-yl ethanethioate is stable under normal conditions but can decompose when exposed to heat, light, and air.Aplicaciones Científicas De Investigación
1. Synthesis and Polymerization
The novel α,ω-diene 2-(undec-10-en-1-yl)tridec-12-en-1-yl acrylate, synthesized through thiol-Michael coupling, demonstrates significant utility in the field of polymer chemistry. Its polymerization using Grubbs 1st generation catalyst and subsequent modification through radical initiated thiol–ene reactions illustrates its potential in creating functional ADMET (acyclic diene metathesis) polymers with added functionality (Hensbergen et al., 2014).
2. Application in Electrode Surfaces
Research on undec-10-ene-1-thiol monolayers on gold surfaces has revealed significant insights into their structural changes upon irradiation. This study, which utilized cyclic voltammetry and infrared spectroscopy, contributes to understanding the applications of these monolayers in modifying electrode surfaces (Peanasky & McCarley, 1998).
3. Aliphatic Polyesters
Long-spaced aliphatic model polyesters synthesized via ADMET copolymerization of undec-10-en-1-yl undec-10-enoate and undeca-1,10-diene followed by hydrogenation have provided insights into the properties of these materials. Their melting points and structural characteristics contribute to the broader understanding of aliphatic polyesters in material science (Ortmann & Mecking, 2013).
4. Functional Beads in Solid-Phase Synthesis
The synthesis of functional beads using compounds such as 3-undec-10-enyl-1-vinylpyrrolidin-2-one demonstrates the potential of these materials in solid-phase synthesis. These hydrophilic polymer beads, with their extensive swelling properties in various solvents, highlight an innovative approach in this field (Engström & Helgée, 2006).
5. Transesterification in Monomer Synthesis
The transesterification of ethyl-10-undecenoate, derived from castor oil, using a Cu-deposited V2O5 catalyst,indicates a promising pathway for efficient conversion of plant oils to monomers and fine chemicals. This approach, which yields diene monomers suitable for biobased polyester synthesis, emphasizes the potential of using such catalysts for sustainable chemical production (Sudhakaran et al., 2022).
6. Covalent Modification of SiC and SixN4 Surfaces
The formation of alkyl monolayers on silicon carbide and silicon-rich silicon nitride surfaces using UV irradiation in the presence of alkenes, such as methyl undec-10-enoate, demonstrates a novel method for surface modification. This technique's ability to produce stable coatings under ambient conditions and the subsequent potential for further chemical modifications highlight its significance in materials science (Rosso et al., 2009).
Direcciones Futuras
While specific future directions for S-Undec-10-en-1-yl ethanethioate are not mentioned in the sources, one supplier suggests investigating its potential use in metal chemistry. Additionally, the use of related compounds in the synthesis of novel triazole derivatives and in the creation of functional α,ω-dienes suggests potential avenues for future research and application.
Propiedades
IUPAC Name |
S-undec-10-enyl ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24OS/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNFVLZZKWMGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573180 | |
| Record name | S-Undec-10-en-1-yl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Undec-10-en-1-yl ethanethioate | |
CAS RN |
178561-27-8 | |
| Record name | S-Undec-10-en-1-yl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)
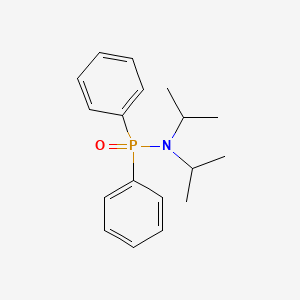
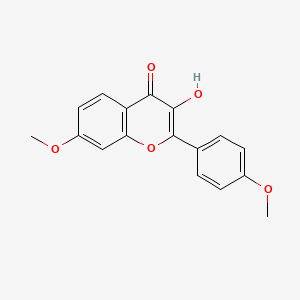




![Glycine, N-[(benzoylthio)acetyl]glycyl-](/img/structure/B3333762.png)
![(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B3333763.png)
